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molecular formula C14H11Cl2FN2O3 B1255740 Halauxifen-methyl CAS No. 943831-98-9

Halauxifen-methyl

Cat. No. B1255740
M. Wt: 345.1 g/mol
InChI Key: KDHKOPYYWOHESS-UHFFFAOYSA-N
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Patent
US08754110B2

Procedure details

Methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (Compound 4) (9.0352 g) was loaded into a 100 mL three-necked flask equipped with a magnetic stirrer, heating mantle, thermometer, and condenser under a nitrogen atmosphere. Methanol (8.1 mL) was added, followed by 4-methyl-2-pentanone (MIBK, 26 mL). The resulting slurry was mixed, and anhydrous hydrogen chloride was introduced by adding 1.2 mL of acetyl chloride via syringe over 6 min. The acetyl chloride reacts with the methanol to form one equivalent of anhydrous hydrogen chloride and one equivalent of methyl acetate. Upon completion of the acetyl chloride addition, the mixture was heated to 50° C. and stirred at that temperature for seven hours. The remaining solid compound 4 initially dissolved to give a clear solution, which again formed a slurry over time. The resulting mixture was then cooled to ambient temperature and treated with saturated aqueous sodium hydrogen carbonate solution (20 mL). The solids dissolved and gas evolution (CO2) was evident. The mixture was transferred to a separatory funnel and separated. The organic phase was washed with saturated aqueous sodium chloride (20.5 mL). The resulting organic phase was then transferred to a 100 mL three-necked flask equipped with a magnetic stir bar, thermometer, heating mantle, and distillation head. The system was placed under vacuum (115 mmHg) and was heated to distill out a portion of the solvent. Approximately 15.5 mL of solvent was taken overhead, and additional MIBK (4.8 mL) was added to the distillation bottoms and the mixture was warmed to 55° C. Heptane (50 mL) was added dropwise to the clear solution over 20 min, resulting in the precipitation of the product. The product was recovered by filtration through Whatman #50 paper using a Buchner funnel. The filter cake was washed with heptane (20 mL), then dried overnight under vacuum. A total of 4.3506 g of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate was obtained (91.9% pure by HPLC assay, 92.6% yield based on loaded compound 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.C([NH:8][C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([O:22][CH3:23])[C:16]=2[F:24])[N:12]=[C:11]([C:25]([O:27][CH3:28])=[O:26])[C:10]=1[Cl:29])(=O)C.C(=O)=O>C(=O)([O-])O.[Na+]>[NH2:8][C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([O:22][CH3:23])[C:16]=2[F:24])[N:12]=[C:11]([C:25]([O:27][CH3:28])=[O:26])[C:10]=1[Cl:29] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for seven hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution, which
CUSTOM
Type
CUSTOM
Details
again formed a slurry over time
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to ambient temperature
DISSOLUTION
Type
DISSOLUTION
Details
The solids dissolved
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium chloride (20.5 mL)
CUSTOM
Type
CUSTOM
Details
The resulting organic phase was then transferred to a 100 mL three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heating mantle
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
to distill out a portion of the solvent
ADDITION
Type
ADDITION
Details
additional MIBK (4.8 mL) was added to the distillation bottoms and the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 55° C
ADDITION
Type
ADDITION
Details
Heptane (50 mL) was added dropwise to the clear solution over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of the product
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration through Whatman #50 paper
WASH
Type
WASH
Details
The filter cake was washed with heptane (20 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.3506 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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